N-(2,6-dimethylphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with phenylacetyl chloride to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE include:
- N-(2,6-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)THIO]ACETAMIDE
- N-(2,6-DIMETHYLPHENYL)-2-(ETHYLAMINO)ACETAMIDE
Uniqueness
What sets N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H22N2O2S/c1-15-8-6-9-16(2)20(15)24-22(26)21(17-10-4-3-5-11-17)23-19(25)14-18-12-7-13-27-18/h3-13,21H,14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
KNRNRFNLYBQXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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